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molecular formula C17H23NO6 B558320 Boc-Glu-OBzl CAS No. 30924-93-7

Boc-Glu-OBzl

Cat. No. B558320
M. Wt: 337.4 g/mol
InChI Key: CVZUKWBYQQYBTF-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08674088B2

Procedure details

The 2-tert-butoxycarbonylamino-pentanedioic acid 1-benzyl ester (4.06 g, 12 mmol) and TEA (5 mL, 35.87 mmol) were dissolved in THF (60 mL) and cooled to 0° C. Ethylchloroformate (3.4 mL, 35.7 mmol) was added dropwise. The mixture was stirred at 0° C. for 5 minutes and warmed to r.t. for 1 h. NaBH4 (1.88 g, 49.7 mmol) was added followed by addition of 1 drop of H2O. The reaction mixture was stirred at r.t. overnight. 4 N HCl was added at 0° C. and extracted with EtOAc (100 mL). The aqueous layer was washed with H2O (100 mL), NaOH (2×100 mL), H2O (100 mL) and brine (100 mL). The organic layer was dried with Na2SO4, filtered, and concentrated. The crude product was purified by combi-flash to give 2.89 g of 2-tert-butoxycarbonylamino-5-hydroxy-pentanoic acid benzyl ester in 75% yield.
Quantity
4.06 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.88 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
2-tert-butoxycarbonylamino-5-hydroxy-pentanoic acid benzyl ester
Yield
75%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9](=[O:24])[CH:10]([NH:16][C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:11][CH2:12][C:13](O)=[O:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(OC(Cl)=O)C.[BH4-].[Na+].Cl>C1COCC1.O>[CH2:1]([O:8][C:9](=[O:24])[CH:10]([NH:16][C:17]([O:19][C:20]([CH3:22])([CH3:21])[CH3:23])=[O:18])[CH2:11][CH2:12][CH2:13][OH:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.06 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(C(CCC(=O)O)NC(=O)OC(C)(C)C)=O
Name
TEA
Quantity
5 mL
Type
reactant
Smiles
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.4 mL
Type
reactant
Smiles
C(C)OC(=O)Cl
Step Three
Name
Quantity
1.88 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to r.t. for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at r.t. overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (100 mL)
WASH
Type
WASH
Details
The aqueous layer was washed with H2O (100 mL), NaOH (2×100 mL), H2O (100 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by combi-flash

Outcomes

Product
Details
Reaction Time
5 min
Name
2-tert-butoxycarbonylamino-5-hydroxy-pentanoic acid benzyl ester
Type
product
Smiles
C(C1=CC=CC=C1)OC(C(CCCO)NC(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.89 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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